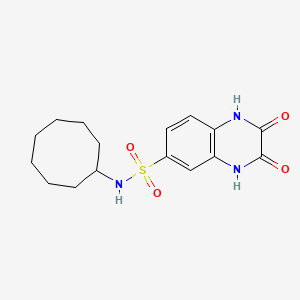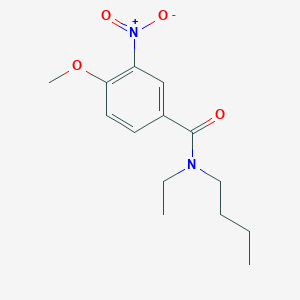![molecular formula C18H22N2O4S B4836197 2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4836197.png)
2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide
Overview
Description
2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, also known as EPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPN belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties.
Mechanism of Action
2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide acts as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide increases the levels of acetylcholine in the nervous system, leading to a range of physiological effects.
Biochemical and Physiological Effects
2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has a range of biochemical and physiological effects, depending on the dose and route of administration. At low doses, it has been shown to enhance memory and cognitive function in animal models. At higher doses, it can lead to convulsions, respiratory failure, and death.
Advantages and Limitations for Lab Experiments
2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a valuable tool for studying the role of this enzyme in neurological disorders. It is also effective against a wide range of insect pests, making it a valuable tool for studying insect physiology and behavior.
One limitation of 2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide is its toxicity. It can be lethal at high doses, making it difficult to use in certain experiments. Additionally, its use as an insecticide raises ethical concerns, as it may lead to harm to non-target species.
Future Directions
There are several future directions for research on 2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurological disorders. By inhibiting acetylcholinesterase, 2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide may be able to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Another area of interest is its potential as an insecticide. With the rise of insecticide resistance in many species, there is a need for new and effective insecticides. 2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide may be a valuable tool in this area, as it has been shown to be effective against a wide range of insect pests.
Conclusion
In conclusion, 2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of acetylcholinesterase, making it a valuable tool for studying the role of this enzyme in neurological disorders. It is also effective against a wide range of insect pests, making it a valuable tool for studying insect physiology and behavior. However, its toxicity and potential harm to non-target species raise ethical concerns. Further research is needed to fully understand the potential applications and limitations of 2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide.
Scientific Research Applications
2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a tool for studying the function of acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, and is a target for drugs used to treat Alzheimer's disease and other neurological disorders. 2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been shown to inhibit AChE activity, making it a valuable tool for studying the role of AChE in these disorders.
2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has also been studied for its potential as an insecticide. It has been shown to be effective against a wide range of insect pests, including mosquitoes, cockroaches, and flies. Its mechanism of action involves the inhibition of acetylcholinesterase in the insect nervous system, leading to paralysis and death.
properties
IUPAC Name |
2-ethoxy-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-2-24-14-18(21)20-16-8-10-17(11-9-16)25(22,23)19-13-12-15-6-4-3-5-7-15/h3-11,19H,2,12-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXNPZLDPCPEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4836119.png)
![3-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4836121.png)
![2-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4836129.png)


![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methylpropanamide](/img/structure/B4836157.png)
![1-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4836160.png)

![2-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4836167.png)
![3-{[(2-phenoxyethyl)amino]sulfonyl}-N-2-pyridinylbenzamide](/img/structure/B4836176.png)

![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one oxime](/img/structure/B4836195.png)
![4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate](/img/structure/B4836201.png)